PS423

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

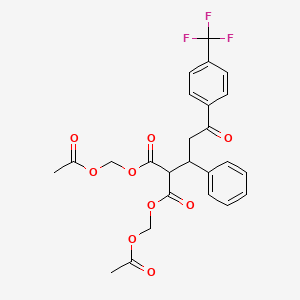

C25H23F3O9 |

|---|---|

Peso molecular |

524.4 g/mol |

Nombre IUPAC |

bis(acetyloxymethyl) 2-[3-oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]propanedioate |

InChI |

InChI=1S/C25H23F3O9/c1-15(29)34-13-36-23(32)22(24(33)37-14-35-16(2)30)20(17-6-4-3-5-7-17)12-21(31)18-8-10-19(11-9-18)25(26,27)28/h3-11,20,22H,12-14H2,1-2H3 |

Clave InChI |

KNHNCABHIAKMBD-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)OCOC(=O)C(C(CC(=O)C1=CC=C(C=C1)C(F)(F)F)C2=CC=CC=C2)C(=O)OCOC(=O)C |

Origen del producto |

United States |

Foundational & Exploratory

A Technical Guide to PS423: A Substrate-Selective Inhibitor of S6 Kinase Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PS423, a novel prodrug that enables the substrate-selective inhibition of the p70 S6 Kinase (S6K) signaling pathway. By delving into its unique mechanism of action, which involves the allosteric modulation of 3-phosphoinositide-dependent protein kinase-1 (PDK1), this document offers a comprehensive resource for researchers in cell biology and drug discovery. Detailed experimental protocols, quantitative data, and visual representations of the underlying molecular interactions are presented to facilitate a thorough understanding and application of this compound in a research setting.

Core Concept: Substrate-Selective Inhibition via Allosteric Modulation of PDK1

This compound is a cell-permeable prodrug that is intracellularly converted to its active form, PS210.[1] Unlike conventional kinase inhibitors that target the ATP-binding pocket, PS210 is an allosteric modulator that binds to the "PIF-pocket" of PDK1, a key upstream activator of S6K.[1]

The PIF-pocket of PDK1 serves as a docking site for certain substrates, including S6K, which require this interaction for efficient phosphorylation and subsequent activation.[1] By occupying this pocket, PS210 physically obstructs the binding of S6K to PDK1, thereby preventing its phosphorylation and activation.

Crucially, this inhibitory action is substrate-selective. Other PDK1 substrates, such as Akt (also known as Protein Kinase B), do not rely on the PIF-pocket for their phosphorylation by PDK1.[1] Consequently, this compound treatment leads to the specific inhibition of S6K signaling while leaving the Akt pathway intact. This selectivity provides a significant advantage for dissecting the specific roles of the S6K pathway in cellular processes.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the interaction of PS210 (the active form of this compound) with PDK1 and its effect on S6K activation.

Table 1: In Vitro Binding and Activity of PS210

| Parameter | Value | Description | Reference |

| Kd (PDK1) | 3 µM | Dissociation constant for the binding of PS210 to PDK1. | [1] |

| AC50 (PDK1 Activation) | 2 µM | Concentration of PS210 that results in 50% of the maximal activation of PDK1 in vitro. | [1] |

Table 2: Cellular Inhibition of S6K Phosphorylation by this compound

| Cell Line | IC50 | Description | Reference |

| HEK293T | ~10 µM | Concentration of this compound that results in 50% inhibition of S6K phosphorylation at Thr389. | [1] |

Signaling Pathway and Mechanism of Action

The following diagrams illustrate the signaling pathway and the mechanism of this compound's substrate-selective inhibition.

References

The Role of "PS423" in PI3K/AKT/mTOR Signaling: A Technical Assessment

Initial investigation for a direct role of a molecule or phosphorylation site designated "PS423" within the context of the PI3K/AKT/mTOR signaling pathway has yielded no specific findings in publicly available scientific literature. The term "this compound" does not correspond to a recognized protein, small molecule inhibitor, or a specific phosphorylation event directly linked to this pathway.

Further searches were conducted to identify entities with similar nomenclature that might be relevant. These inquiries identified a protein from Pseudomonas aeruginosa designated PA0423, which functions as a lipocalin involved in antibiotic resistance, and a transcription factor, Zfp423, which is linked to Sonic Hedgehog signaling. However, neither of these has a documented direct role in the PI3K/AKT/mTOR cascade.

Given the absence of a direct link, this guide will provide a comprehensive overview of the canonical PI3K/AKT/mTOR signaling pathway, a critical regulator of numerous cellular processes. This foundational knowledge is essential for researchers and drug development professionals. We will detail the key components, regulatory mechanisms, and common experimental methodologies used to study this pathway.

The PI3K/AKT/mTOR Signaling Pathway: A Core Cellular Regulator

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs a wide range of fundamental cellular activities.[1][2][3] These include cell growth, proliferation, survival, and metabolism.[4][5] Dysregulation of this pathway is a frequent event in various human diseases, most notably cancer, making it a major focus for therapeutic development.[1][6]

The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) on the cell surface by extracellular signals like growth factors and hormones.[4] This activation leads to the recruitment and activation of PI3K.

Key Components and Activation Cascade

-

PI3K (Phosphatidylinositol 3-kinase): Class I PI3Ks are heterodimeric enzymes composed of a regulatory subunit (e.g., p85) and a catalytic subunit (e.g., p110).[7] Upon activation, the catalytic subunit phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) at the 3'-hydroxyl position of the inositol ring, generating the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4]

-

PTEN (Phosphatase and Tensin Homolog): The activity of PI3K is counteracted by the tumor suppressor PTEN, a lipid phosphatase that dephosphorylates PIP3 back to PIP2, thereby terminating the signal.[2][4] Loss of PTEN function is a common oncogenic event that leads to constitutive activation of the pathway.[2]

-

AKT (Protein Kinase B): PIP3 acts as a docking site on the plasma membrane for proteins containing a pleckstrin homology (PH) domain, including AKT and phosphoinositide-dependent kinase 1 (PDK1).[8] This co-localization facilitates the phosphorylation and full activation of AKT. PDK1 phosphorylates AKT on threonine 308 (Thr308), while the mTOR complex 2 (mTORC2) phosphorylates it on serine 473 (Ser473), leading to its complete activation.[8]

-

mTOR (mammalian Target of Rapamycin): Activated AKT proceeds to phosphorylate a multitude of downstream substrates, a key one being the serine/threonine kinase mTOR. mTOR is a catalytic subunit of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[4]

-

mTORC1: Activated by AKT, mTORC1 promotes protein synthesis and cell growth by phosphorylating downstream effectors such as S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[4]

-

mTORC2: As mentioned, mTORC2 is responsible for the full activation of AKT.[8]

-

The intricate regulation and the multitude of downstream effectors highlight the central role of the PI3K/AKT/mTOR pathway in cellular homeostasis. Its frequent hyperactivation in cancer has spurred the development of numerous inhibitors targeting key nodes of this pathway, including PI3K, AKT, and mTOR inhibitors.[1][9][10]

Visualizing the PI3K/AKT/mTOR Pathway

To illustrate the core components and their interactions, the following diagram provides a simplified representation of the signaling cascade.

Caption: Canonical PI3K/AKT/mTOR signaling pathway.

Common Experimental Methodologies

Studying the PI3K/AKT/mTOR pathway involves a variety of techniques to measure the expression levels and phosphorylation status of its key components.

Western Blotting

Western blotting is a fundamental technique used to detect specific proteins in a sample. It is widely used to assess the activation state of the PI3K/AKT/mTOR pathway by using antibodies that specifically recognize the phosphorylated forms of key proteins.

A General Protocol for Western Blotting:

-

Protein Extraction:

-

Cells or tissues are lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

The lysate is centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.

-

Protein concentration is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

-

-

SDS-PAGE:

-

Equal amounts of protein for each sample are mixed with Laemmli sample buffer and heated to denature the proteins.

-

The samples are loaded onto a polyacrylamide gel, and an electric field is applied to separate the proteins based on their molecular weight.

-

-

Protein Transfer:

-

The separated proteins are transferred from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to the target protein (e.g., phospho-AKT Ser473, total AKT, phospho-mTOR Ser2448).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

The membrane is washed again and incubated with a chemiluminescent substrate, which produces light in the presence of the enzyme.

-

-

Detection:

-

The light signal is captured using a digital imager or X-ray film, revealing bands corresponding to the protein of interest. The intensity of the bands can be quantified to determine the relative protein levels.

-

Visualizing an Experimental Workflow

The following diagram outlines a typical workflow for analyzing the PI3K/AKT/mTOR pathway using Western blotting.

Caption: Standard workflow for Western blot analysis.

Quantitative Data Representation

When analyzing the effects of a compound or genetic modification on the PI3K/AKT/mTOR pathway, data is often presented to show changes in protein phosphorylation. Below is a template table summarizing hypothetical quantitative data from a Western blot experiment.

| Target Protein | Treatment Group | Densitometry (Normalized to Control) | Fold Change |

| p-AKT (Ser473) | Control | 1.00 | - |

| Compound X (1 µM) | 0.45 | -0.55 | |

| Compound X (10 µM) | 0.15 | -0.85 | |

| Total AKT | Control | 1.00 | - |

| Compound X (1 µM) | 0.98 | -0.02 | |

| Compound X (10 µM) | 1.02 | +0.02 | |

| p-mTOR (Ser2448) | Control | 1.00 | - |

| Compound X (1 µM) | 0.60 | -0.40 | |

| Compound X (10 µM) | 0.25 | -0.75 | |

| Total mTOR | Control | 1.00 | - |

| Compound X (1 µM) | 1.01 | +0.01 | |

| Compound X (10 µM) | 0.99 | -0.01 |

This guide provides a foundational understanding of the PI3K/AKT/mTOR signaling pathway and the standard methodologies for its investigation. While a specific role for "this compound" remains unidentified, the principles and techniques outlined here are essential for any researcher or professional in the field of drug development targeting this critical cellular pathway.

References

- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 3. proteopedia.org [proteopedia.org]

- 4. mdpi.com [mdpi.com]

- 5. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

PS423: A Technical Guide to a Substrate-Selective Chemical Probe for PDK1

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-phosphoinositide-dependent protein kinase-1 (PDK1) is a master regulator in the PI3K/AKT/mTOR signaling pathway, a cascade pivotal to cell growth, proliferation, survival, and metabolism.[1][2] Its central role in cellular signaling and its frequent dysregulation in diseases such as cancer have made it a significant target for therapeutic intervention.[3][4] PS423 has emerged as a valuable chemical probe for dissecting the nuanced functions of PDK1. It operates as a substrate-selective inhibitor, offering a unique tool to investigate specific downstream branches of PDK1 signaling.[5][6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and a visualization of the relevant signaling pathways.

This compound is the cell-permeable prodrug of PS210.[5][7] Interestingly, while PS210 acts as an in vitro activator of PDK1, its prodrug, this compound, functions as a substrate-selective inhibitor within the cellular environment.[5] This selectivity is a key feature of this compound as a chemical probe. It specifically inhibits the PDK1-mediated phosphorylation and activation of S6 Kinase (S6K), a kinase that requires docking to the PIF-pocket of PDK1 for its activation.[5][8] In contrast, this compound does not affect the phosphorylation of other key PDK1 substrates like AKT (also known as Protein Kinase B or PKB).[5][9] This differential effect allows researchers to isolate and study the S6K-dependent downstream signaling of PDK1.

Mechanism of Action

This compound is a prodrug that is converted intracellularly to its active form, PS210.[5][7] PS210 is a potent and selective ligand that targets the PIF-binding pocket on the kinase domain of PDK1.[7][10] This pocket serves as a docking site for certain substrates, including S6K.[8] By binding to this allosteric site, PS210 prevents the interaction of S6K with PDK1, thereby inhibiting its phosphorylation and subsequent activation.[5] The substrate selectivity of this compound arises from the differential requirement of PDK1 substrates for PIF-pocket docking. While S6K activation is dependent on this interaction, AKT activation by PDK1 is not, rendering it insensitive to this compound.[5][8]

Data Presentation

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | Bis(acetoxymethyl) 2-(3-oxo-1-phenyl-3-(4-(trifluoromethyl)phenyl)propyl)malonate | [1] |

| Molecular Formula | C25H23F3O9 | [1] |

| Molecular Weight | 524.45 g/mol | [1] |

| Appearance | Solid powder | [1] |

| Purity | >98% | [1] |

| Solubility | Soluble in DMSO | [1] |

| Storage | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. Store in a dry, dark place. | [1] |

| Stability | Stable for several weeks at ambient temperature during shipping. Stock solutions in DMSO can be stored at 0 - 4°C for the short term or -20°C for the long term. | [1] |

Biological Activity

| Target | Probe | Effect | Quantitative Value | Cell Type | Reference |

| PDK1 | This compound (prodrug of PS210) | Substrate-selective inhibition of S6K phosphorylation | IC50: Not explicitly reported in searched literature. | HEK293 | [5] |

| PDK1 | PS210 | In vitro activation | AC50: 1.8 µM ((R)-enantiomer) | - | |

| PDK1 | PS210 | Binding Affinity | Kd: 3 µM | - |

Note: While the primary literature confirms the inhibitory effect of this compound on S6K phosphorylation in cells, a specific IC50 value has not been reported in the reviewed sources.

Signaling Pathways and Experimental Workflows

PDK1 Signaling Pathway and the Action of this compound

Caption: PDK1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Assessing this compound Activity

Caption: Workflow for evaluating this compound's effect on S6K and AKT phosphorylation.

Experimental Protocols

In Vitro PDK1 Kinase Assay (Radiometric)

This protocol is adapted from standard radiometric kinase assays and can be used to assess the direct effect of PS210 (the active form of this compound) on PDK1 activity.

Materials:

-

Active PDK1 enzyme

-

PDKtide substrate (a peptide substrate for PDK1)

-

Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

P81 phosphocellulose paper

-

1% Phosphoric acid

-

Scintillation counter and fluid

-

PS210 (dissolved in DMSO)

Procedure:

-

Prepare the kinase reaction mixture in the Kinase Assay Buffer containing the PDKtide substrate and the desired concentration of PS210 or vehicle control (DMSO).

-

Initiate the reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times for 10 minutes each in 1% phosphoric acid to remove unincorporated radiolabeled ATP.

-

Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the kinase activity based on the amount of incorporated phosphate.

Cell-Based Assay for S6K and AKT Phosphorylation

This protocol is a general guideline for assessing the substrate-selective inhibition of PDK1 by this compound in a cellular context, based on the methods implied in the primary literature using HEK293 cells.[5]

Materials:

-

HEK293 cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (dissolved in DMSO)

-

Serum-free medium for starvation

-

Growth factor for stimulation (e.g., insulin or serum)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-S6K (Thr389), anti-total S6K, anti-phospho-AKT (Thr308 and Ser473), anti-total AKT, and a loading control (e.g., anti-β-actin or anti-GAPDH).

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment:

-

Plate HEK293 cells and allow them to adhere and grow to 70-80% confluency.

-

Serum-starve the cells for a defined period (e.g., 4-16 hours) to reduce basal signaling.

-

Pre-treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with a growth factor (e.g., 20% FBS or 100 nM insulin) for a short period (e.g., 15-30 minutes) to activate the PI3K/PDK1 pathway.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibodies (e.g., anti-phospho-S6K) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendations.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and detect the signal using an ECL substrate and an imaging system.

-

Strip and re-probe the membrane for total protein levels and a loading control to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phosphorylated protein levels to the total protein levels for each target.

-

Plot the normalized phospho-protein levels against the concentration of this compound to determine the dose-dependent inhibition and calculate the IC50 for S6K phosphorylation.

-

Selectivity and Limitations

The primary advantage of this compound as a chemical probe is its substrate selectivity, allowing for the specific interrogation of the S6K-dependent branch of PDK1 signaling.[5] However, a comprehensive kinase selectivity profile for PS210 (the active metabolite of this compound) against a broad panel of kinases is not publicly available in the reviewed literature. Such a profile would be invaluable for fully characterizing its specificity and potential off-target effects. Researchers should exercise caution and consider including appropriate controls to validate their findings when using this compound.

Furthermore, there is a lack of published data on the use of this compound in in vivo models. Therefore, its utility for studying PDK1 function in a whole-organism context remains to be established.

Conclusion

This compound is a unique and valuable tool for researchers investigating the intricate roles of PDK1 in cellular signaling. Its ability to selectively inhibit the phosphorylation of S6K without affecting AKT provides a means to dissect the specific downstream consequences of PIF-pocket-dependent PDK1 activity. This technical guide provides a foundation for the effective use of this compound, summarizing its mechanism, properties, and relevant experimental approaches. As with any chemical probe, a thorough understanding of its characteristics and limitations is essential for the generation of robust and reliable scientific insights. Future studies detailing a broad kinase selectivity profile and potential in vivo applications would further enhance the utility of this compound in the field of signal transduction and drug discovery.

References

- 1. Substrate-selective inhibition of protein kinase PDK1 by small compounds that bind to the PIF-pocket allosteric docking site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]

- 3. carnabio.com [carnabio.com]

- 4. researchgate.net [researchgate.net]

- 5. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of RPS6K reveals context-dependent Akt activity in luminal breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multisite phosphorylation of S6K1 directs a kinase phospho-code that determines substrate selection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. gchemglobal.com [gchemglobal.com]

- 9. elifesciences.org [elifesciences.org]

- 10. nitto.com [nitto.com]

Understanding the Pharmacokinetics of Prodrugs: A Technical Overview

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The development of effective therapeutic agents is a cornerstone of modern medicine. However, many promising drug candidates exhibit suboptimal pharmacokinetic properties, such as poor solubility, low bioavailability, or rapid metabolism, which can hinder their clinical utility.[1] A well-established strategy to overcome these limitations is the use of prodrugs.[1][2][3] Prodrugs are inactive or significantly less active derivatives of a parent drug molecule that undergo biotransformation in vivo to release the active therapeutic agent.[2][3] This guide provides a technical overview of the core principles of prodrug pharmacokinetics, including data interpretation, experimental design, and the visualization of key processes. While this guide is intended to be a comprehensive resource, it is important to note that publicly available pharmacokinetic data for a specific compound designated "PS423 prodrug" is not available at this time. The principles and examples provided herein are based on general knowledge of prodrug science and data for other compounds.

Core Concepts in Prodrug Pharmacokinetics

The pharmacokinetic profile of a prodrug and its active metabolite is a critical determinant of its therapeutic efficacy and safety. A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of both moieties is essential.

Data Presentation: Key Pharmacokinetic Parameters

Quantitative analysis of prodrug and active metabolite concentrations in biological matrices over time allows for the determination of key pharmacokinetic parameters. These parameters are crucial for comparing the performance of a prodrug to its parent drug and for predicting clinical outcomes.

| Parameter | Prodrug | Active Metabolite | Description |

| Cmax | Value (e.g., ng/mL) | Value (e.g., ng/mL) | Maximum observed plasma concentration. |

| Tmax | Value (e.g., hours) | Value (e.g., hours) | Time to reach Cmax. |

| AUC (0-t) | Value (e.g., ngh/mL) | Value (e.g., ngh/mL) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration. |

| AUC (0-inf) | Value (e.g., ngh/mL) | Value (e.g., ngh/mL) | Area under the plasma concentration-time curve from time 0 to infinity. |

| t1/2 | Value (e.g., hours) | Value (e.g., hours) | Elimination half-life. |

| CL/F | Value (e.g., L/h/kg) | Value (e.g., L/h/kg) | Apparent total clearance of the drug from plasma after oral administration. |

| Vz/F | Value (e.g., L/kg) | Value (e.g., L/kg) | Apparent volume of distribution during the terminal phase after oral administration. |

| F | Value (%) | N/A | Absolute bioavailability. |

Experimental Protocols for Pharmacokinetic Studies

A variety of in vitro and in vivo models are employed to characterize the pharmacokinetic properties of prodrugs.

In Vitro Metabolic Stability Assays

-

Objective: To assess the rate of conversion of the prodrug to the active drug and to identify the enzymes responsible for this conversion.

-

Methodology:

-

Incubation: The prodrug is incubated with a biological matrix, such as liver microsomes, S9 fraction, or hepatocytes.[4]

-

Cofactors: The incubation mixture is fortified with necessary cofactors, such as NADPH for cytochrome P450-mediated reactions or UDPGA for glucuronidation.[4]

-

Time Points: Aliquots are taken at various time points.

-

Analysis: The concentrations of the prodrug and the active metabolite are quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

In Vivo Pharmacokinetic Studies in Animal Models

-

Objective: To determine the pharmacokinetic profile of the prodrug and active metabolite after administration to a living organism.

-

Methodology:

-

Animal Model: A suitable animal model (e.g., mouse, rat, dog) is selected.[5][6]

-

Administration: The prodrug is administered via the intended clinical route (e.g., oral, intravenous).[5][6]

-

Blood Sampling: Blood samples are collected at predetermined time points.

-

Sample Processing: Plasma is separated from the blood samples.

-

Bioanalysis: The concentrations of the prodrug and active metabolite in the plasma samples are determined by LC-MS/MS.

-

Pharmacokinetic Analysis: The resulting concentration-time data is analyzed using non-compartmental or compartmental modeling to determine the pharmacokinetic parameters.

-

Visualization of Key Processes

Metabolic Conversion of a Prodrug

The conversion of a prodrug to its active form is a critical step in its mechanism of action. This process can be visualized as a simple pathway.

Caption: Metabolic activation of a prodrug to its active form.

Experimental Workflow for In Vivo Pharmacokinetic Study

A typical workflow for an in vivo pharmacokinetic study involves several sequential steps.

Caption: Workflow for an in vivo pharmacokinetic study.

Hypothetical Signaling Pathway for a PDK1/PTP-1B Inhibitor

While no specific data exists for a "this compound prodrug," the compound "this compound" has been identified as an inhibitor of PDK1 and PTP-1B.[7][8] A drug targeting these molecules would modulate key cellular signaling pathways.

Caption: Hypothetical signaling pathways modulated by a PDK1/PTP-1B inhibitor.

Conclusion

The design and development of prodrugs represent a powerful strategy to enhance the therapeutic potential of promising drug candidates. A thorough characterization of the pharmacokinetic properties of both the prodrug and its active metabolite is paramount for successful clinical translation. This guide has provided a framework for understanding the key concepts, experimental approaches, and data interpretation involved in the pharmacokinetic evaluation of prodrugs. While specific data for a "this compound prodrug" remains elusive in the public domain, the principles outlined here are broadly applicable to the field of prodrug research and development.

References

- 1. Research on the pharmacokinetics of prodrugs [manu41.magtech.com.cn]

- 2. Understanding the pharmacokinetics of prodrug and metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphoryl Prodrugs: Characteristics to Improve Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism, Pharmacokinetics, Tissue Distribution, and Stability Studies of the Prodrug Analog of an Anti-Hepatitis B Virus Dinucleoside Phosphorothioate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-tumor activity and mechanism of action for a cyanoaziridine-derivative, AMP423 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biotransformation and pharmacokinetics of prodrug 9-(beta-D-1,3-dioxolan-4-yl)-2-aminopurine and its antiviral metabolite 9-(beta-D-1,3-dioxolan-4-yl)guanine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

- 8. ureiko-chem.com [ureiko-chem.com]

The Cellular Impact of Selective S6K1 Inhibition by PF-4708671: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the cellular effects of PF-4708671, a potent and selective inhibitor of the p70 ribosomal S6 kinase 1 (S6K1). S6K1 is a critical downstream effector of the mTOR signaling pathway, playing a pivotal role in regulating cell growth, proliferation, and metabolism. Understanding the specific consequences of its inhibition is crucial for basic research and the development of novel therapeutics targeting cancer and metabolic disorders.

Introduction to S6K1 and the Inhibitor PF-4708671

Ribosomal protein S6 kinase 1 (S6K1) is a serine/threonine kinase that is activated downstream of the mammalian target of rapamycin complex 1 (mTORC1). Once activated, S6K1 phosphorylates a host of substrates, with the 40S ribosomal protein S6 (S6) being its most well-characterized target. The phosphorylation of S6 and other substrates by S6K1 enhances the translation of a specific subset of mRNAs, known as 5' terminal oligopyrimidine (5'TOP) mRNAs, which encode for ribosomal proteins and other components of the translational machinery. This process is fundamental for cell growth and proliferation.

PF-4708671 is a cell-permeable, ATP-competitive inhibitor that exhibits high selectivity for S6K1 over other kinases, including the closely related S6K2 isoform. Its specificity makes it an invaluable tool for dissecting the precise cellular functions of S6K1.

Mechanism of Action of PF-4708671

PF-4708671 exerts its inhibitory effect by competing with ATP for binding to the kinase domain of S6K1. This prevents the autophosphorylation and activation of S6K1, subsequently blocking the phosphorylation of its downstream substrates. The primary and most widely monitored biomarker of PF-4708671 activity is the reduced phosphorylation of ribosomal protein S6 at serine residues 235/236 and 240/244.

Quantitative Data on the Effects of PF-4708671

The following tables summarize the key quantitative data regarding the selectivity and cellular effects of PF-4708671.

Table 1: In Vitro Kinase Selectivity of PF-4708671

| Kinase | IC50 (nM) |

| S6K1 | 160 |

| S6K2 | >10,000 |

| MSK1 | 8,000 |

| ROCK2 | >10,000 |

| PKA | >10,000 |

| AKT1 | >10,000 |

| mTOR | >10,000 |

Data compiled from various sources, including in vitro kinase assays.

Table 2: Cellular Effects of PF-4708671

| Cellular Process | Assay | Cell Line | Concentration Range | Observed Effect |

| S6 Phosphorylation | Western Blot | U2OS, PC3, MCF7 | 1-30 µM | Dose-dependent inhibition of S6 phosphorylation at Ser235/236 and Ser240/244. |

| Protein Synthesis | SUnSET Assay | Various | 10-50 µM | Moderate reduction in global protein synthesis. |

| Cell Proliferation | Viability/Counting | Various cancer cell lines | 10-50 µM | Inhibition of cell proliferation, often leading to a cytostatic effect. |

| Cell Cycle | Flow Cytometry | Cancer cell lines | 10-30 µM | G1 cell cycle arrest. |

| Autophagy | Western Blot (LC3-II) | U2OS | 10-30 µM | Induction of autophagy, indicated by increased LC3-II levels. |

Detailed Experimental Protocols

Western Blot Analysis of S6 Phosphorylation

This protocol describes the detection of phosphorylated S6 (p-S6) and total S6 levels in cell lysates following treatment with PF-4708671.

Materials:

-

Cell culture reagents

-

PF-4708671

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-p-S6 (Ser235/236), anti-p-S6 (Ser240/244), anti-total S6, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of PF-4708671 or vehicle control for the desired duration (e.g., 1-24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify band intensities and normalize p-S6 levels to total S6 and the loading control.

Cell Proliferation Assay (e.g., using Crystal Violet)

This protocol provides a method to assess the effect of PF-4708671 on cell number.

Materials:

-

Cell culture reagents

-

PF-4708671

-

96-well plates

-

Crystal violet solution (0.5% in 25% methanol)

-

10% acetic acid

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a low density and allow them to attach overnight.

-

Treatment: Treat cells with a serial dilution of PF-4708671 or vehicle control.

-

Incubation: Incubate the plate for a period that allows for several cell divisions (e.g., 72 hours).

-

Staining:

-

Gently wash the cells with PBS.

-

Fix the cells with methanol for 10 minutes.

-

Stain the cells with crystal violet solution for 20 minutes.

-

Wash the plate with water to remove excess stain and allow it to air dry.

-

-

Quantification:

-

Solubilize the stain by adding 10% acetic acid to each well.

-

Measure the absorbance at 590 nm using a plate reader.

-

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of proliferation inhibition.

SUnSET Assay for Global Protein Synthesis

This protocol utilizes the non-radioactive SUnSET (Surface Sensing of Translation) technique to measure global protein synthesis.

Materials:

-

Cell culture reagents

-

PF-4708671

-

Puromycin

-

Lysis buffer

-

Anti-puromycin antibody

Procedure:

-

Treatment: Treat cells with PF-4708671 or vehicle control for the desired time.

-

Puromycin Pulse: Add a low concentration of puromycin (e.g., 1-10 µg/mL) to the culture medium and incubate for a short period (e.g., 10-30 minutes). Puromycin is a structural analog of tyrosyl-tRNA and gets incorporated into nascent polypeptide chains, effectively terminating translation.

-

Cell Lysis and Western Blotting:

-

Immediately wash cells with ice-cold PBS containing cycloheximide to inhibit further translation.

-

Lyse the cells and perform Western blotting as described in Protocol 4.1.

-

Use an anti-puromycin antibody to detect puromycylated peptides.

-

-

Data Analysis: The intensity of the puromycin signal is proportional to the rate of global protein synthesis. Quantify the entire lane for each sample and normalize to a loading control.

Visualizations: Signaling Pathways and Workflows

Methodological & Application

Application Notes and Protocols for PS423 in Cancer Cell Line Treatment

Disclaimer: The following information is based on published data for AMP423, a compound structurally analogous to PS423. These protocols and notes are provided as a general guide and should be adapted and optimized for specific experimental conditions and cell lines.

Introduction

This compound is a novel anti-cancer agent with demonstrated cytotoxic and anti-tumor properties. As a naphthyl derivative of 2-cyanoaziridine-1-carboxamide, it shares structural similarities with the pro-oxidant anti-tumor agent imexon. Preclinical studies of the analogous compound AMP423 have shown its potential in treating various human cancers by inducing cell death and inhibiting tumor growth. These application notes provide detailed protocols for evaluating the efficacy and mechanism of action of this compound in cancer cell lines.

Mechanism of Action

This compound is believed to exert its anti-tumor effects through a multi-faceted mechanism. Based on studies of its structural analog AMP423, the proposed mechanism of action includes:

-

Induction of Oxidative Stress: this compound acts as a pro-oxidant, leading to the generation of reactive oxygen species (ROS) within cancer cells.

-

Mixed-Modal Cell Death: The compound induces a combination of apoptosis and necrosis in tumor cells.

-

Inhibition of Protein Synthesis: this compound has been shown to inhibit the synthesis of essential proteins required for cell survival and proliferation.

-

Depletion of Sulfhydryl Levels: A decrease in reduced sulfhydryl levels is observed, further contributing to cellular stress.

-

Cell Cycle Arrest: Unlike its analog imexon which causes G2/M arrest, treatment with this class of compounds leads to an accumulation of cells in the S-phase of the cell cycle.

Signaling Pathway Diagram

Caption: Proposed mechanism of action for this compound.

Data Presentation

In Vitro Cytotoxicity of AMP423 (as a proxy for this compound)

The following table summarizes the 72-hour half-maximal inhibitory concentrations (IC50) of AMP423 across a variety of human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| 8226/S | Myeloma | 2 - 36 |

| 8226/IM10 | Imexon-Resistant Myeloma | 2 - 36 |

| SU-DHL-6 | B-cell Lymphoma | 2 - 36 |

| Other Human Cancer Cell Lines | Various | 2 - 36 |

Data is presented as a range as reported in the source literature for AMP423.[1]

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy and mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., RPMI-1640, DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells and perform a cell count.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

-

Solubilization and Measurement:

-

Add 100 µL of solubilization buffer to each well.

-

Gently pipette up and down to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

-

Experimental Workflow: Cell Viability Assay

Caption: Workflow for determining cell viability using MTT assay.

Western Blot Analysis for Apoptosis and Cell Cycle Markers

This protocol is to investigate the effect of this compound on proteins involved in apoptosis and cell cycle regulation.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound stock solution

-

6-well plates

-

Cell scrapers

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Cyclin B1, anti-CDK1, anti-p21, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with various concentrations of this compound for the desired time.

-

Wash cells with cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize protein concentrations for all samples.

-

Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Use a loading control like β-actin to ensure equal protein loading.

-

Experimental Workflow: Western Blot Analysis

Caption: Workflow for Western Blot analysis.

Conclusion

The provided application notes and protocols offer a comprehensive framework for researchers to investigate the anti-cancer properties of this compound. By utilizing the data on the analogous compound AMP423 as a starting point, these detailed methodologies for cell viability and western blot analysis will enable a thorough evaluation of this compound's efficacy and its underlying molecular mechanisms in various cancer cell lines. Careful optimization of these protocols for specific experimental setups is recommended to ensure robust and reproducible results.

References

Determining Optimal PS423 Concentration for In Vitro Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

PS423 is a cell-permeable prodrug that is converted intracellularly to PS210, a substrate-selective, allosteric inhibitor of 3-phosphoinositide-dependent protein kinase-1 (PDK1).[1][2] Unlike ATP-competitive inhibitors, this compound acts by binding to the PIF-pocket allosteric docking site of PDK1. This specific binding prevents the phosphorylation and activation of select PDK1 substrates that require this docking site, most notably p70 ribosomal S6 kinase (S6K).[1][2] Crucially, this compound does not inhibit the phosphorylation of other key PDK1 substrates like Akt (also known as Protein Kinase B or PKB).[1][2] This substrate selectivity makes this compound a valuable tool for dissecting the specific downstream signaling pathways of PDK1.

Mechanism of Action

PDK1 is a central kinase in the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism. Upon activation by upstream signals, PDK1 phosphorylates and activates a range of AGC family kinases. This compound, through its active form PS210, specifically interferes with the interaction between PDK1 and substrates that utilize the PIF-pocket for docking. This leads to the selective inhibition of S6K1 activation, a kinase that plays a vital role in protein synthesis and cell growth.

Applications in Research

-

Dissecting PDK1 Signaling: Due to its substrate selectivity, this compound allows for the specific investigation of the S6K1 branch of the PDK1 signaling pathway, independent of Akt signaling.

-

Cancer Research: The PI3K/Akt/mTOR pathway, in which PDK1 and S6K1 are key components, is frequently dysregulated in cancer. This compound can be used to explore the therapeutic potential of selectively targeting S6K1 activation in various cancer cell lines.

-

Metabolic Disorder Research: S6K1 is implicated in metabolic regulation. This compound can be a useful tool to study the role of this specific signaling axis in diseases such as diabetes.

Considerations for In Vitro Use

-

Cell Permeability: this compound is designed as a prodrug for enhanced cell permeability.

-

Stability: The stability of this compound in cell culture media over the course of an experiment should be considered. It is advisable to prepare fresh dilutions of the compound for each experiment.

-

Solvent Effects: this compound is typically dissolved in an organic solvent like DMSO. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments to account for any solvent-induced effects. The final DMSO concentration should generally be kept low (e.g., ≤ 0.1%).

-

Serum Interaction: Components in fetal bovine serum (FBS) can bind to small molecules, potentially reducing their effective concentration. The effect of serum should be considered when designing and interpreting experiments.

Experimental Protocols

Determining the optimal concentration of this compound is critical for obtaining reliable and reproducible results. A multi-step approach involving a broad-range dose-response screening followed by more specific functional assays is recommended.

Protocol 1: Initial Dose-Response Screening using a Cell Viability Assay

This initial step aims to determine the cytotoxic concentration range of this compound in the cell line of interest.

Materials:

-

Selected cancer cell line(s)

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and resume growth for 24 hours.

-

Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A common starting point is a logarithmic dilution series, for example, from 1 nM to 100 µM.[2] Also, prepare a vehicle control (medium with the highest concentration of DMSO used in the dilutions).

-

Cell Treatment: Remove the old medium and add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

-

Incubation: Incubate the plate for a period relevant to your biological question (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

-

Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits cell viability by 50%).

Protocol 2: Determining the Optimal Concentration for Target Inhibition by Western Blot

This protocol directly assesses the effect of this compound on the phosphorylation of its downstream target, S6K1, to identify the concentration range that provides selective inhibition.

Materials:

-

Selected cell line(s)

-

6-well or 12-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Anti-phospho-S6K1 (Thr389)

-

Anti-total S6K1

-

Anti-phospho-Akt (Ser473 or Thr308)

-

Anti-total Akt

-

Anti-GAPDH or β-actin (as a loading control)

-

-

HRP-conjugated secondary antibodies

-

ECL substrate and imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with a range of non-cytotoxic to moderately cytotoxic concentrations of this compound (determined from Protocol 1) for a chosen time point (e.g., 2, 6, or 24 hours). Include a vehicle control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Normalize the protein amounts and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again, add ECL substrate, and visualize the protein bands.

-

-

Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. The optimal concentration of this compound will be the lowest concentration that shows significant inhibition of S6K1 phosphorylation without affecting Akt phosphorylation.

Data Presentation

Quantitative data from the dose-response and western blot experiments should be summarized in tables for clear comparison.

Table 1: Cell Viability (IC50) of this compound in Various Cell Lines

| Cell Line | Incubation Time (hours) | IC50 (µM) |

| Example: MCF-7 | 48 | e.g., 15.2 |

| Example: PC-3 | 48 | e.g., 25.8 |

| Your Cell Line 1 | User Defined | User Determined |

| Your Cell Line 2 | User Defined | User Determined |

Table 2: Effect of this compound on Downstream Signaling

| Treatment | Concentration (µM) | p-S6K1 (Thr389) / Total S6K1 (Relative to Vehicle) | p-Akt (Ser473) / Total Akt (Relative to Vehicle) |

| Vehicle (DMSO) | 0 | 1.00 | 1.00 |

| This compound | e.g., 1 | e.g., 0.85 | e.g., 0.98 |

| This compound | e.g., 5 | e.g., 0.45 | e.g., 0.95 |

| This compound | e.g., 10 | e.g., 0.15 | e.g., 0.92 |

| This compound | e.g., 25 | e.g., 0.05 | e.g., 0.88 |

Visualizations

Caption: this compound inhibits the PDK1-S6K1 signaling axis.

Caption: Experimental workflow for determining the optimal this compound concentration.

References

Application Notes and Protocols: Solubility and Use of Poorly Water-Soluble Compounds in Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dimethyl sulfoxide (DMSO) is a powerful and widely used aprotic solvent in cell culture experiments for dissolving compounds that have low solubility in aqueous media.[1][2][3] Its ability to dissolve a wide range of polar and nonpolar compounds makes it an invaluable tool in drug discovery and life science research.[1][2] However, the introduction of any solvent into a cell culture system requires careful consideration to minimize off-target effects and ensure the validity of experimental results. The final concentration of DMSO in cell culture media should be kept low, typically below 0.5%, as higher concentrations can be toxic to cells.[4][5] This document provides a generalized protocol for determining the solubility of a hypothetical poorly water-soluble compound, referred to as "Compound X," in DMSO and its subsequent use in cell culture experiments.

Data Presentation: Solubility and Working Concentrations

Accurate determination of a compound's solubility in DMSO is the first critical step before its application in cell culture. This information is essential for preparing a concentrated stock solution that can be diluted to the desired final concentration in the cell culture medium while keeping the DMSO concentration at a non-toxic level.

| Parameter | Value | Notes |

| Compound X Molecular Weight | 500 g/mol | Example value. This should be replaced with the actual molecular weight of the compound of interest. |

| Maximum Solubility in DMSO | 100 mM | Example value. This is the highest concentration at which Compound X dissolves completely in DMSO at room temperature. |

| Recommended Stock Concentration | 10 mM - 50 mM | A concentration that is well below the maximum solubility should be chosen to avoid precipitation during storage, especially at low temperatures.[6] |

| Recommended Final DMSO Concentration in Media | ≤ 0.1% (v/v) | This is a generally safe concentration for most cell lines to avoid solvent-induced toxicity.[4][6] Some robust cell lines may tolerate up to 0.5%. |

| Example Working Concentrations | 1 µM, 10 µM, 100 µM | These are the final concentrations of Compound X to be tested on the cells. The required dilution from the stock solution will determine the final DMSO concentration. |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of Compound X in DMSO

This protocol describes the preparation of a 10 mM stock solution of a hypothetical "Compound X" with a molecular weight of 500 g/mol .

Materials:

-

Compound X powder

-

Anhydrous, sterile DMSO (cell culture grade)[7]

-

Sterile, conical polypropylene centrifuge tubes (1.5 mL or 2 mL)

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Calculate the required mass of Compound X:

-

For a 10 mM solution in 1 mL (0.001 L):

-

Mass (g) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol )

-

Mass (g) = 0.010 mol/L * 0.001 L * 500 g/mol = 0.005 g = 5 mg

-

-

Weighing Compound X:

-

Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.

-

Carefully weigh 5 mg of Compound X directly into the tube.

-

-

Dissolving Compound X in DMSO:

-

Add 1 mL of sterile, anhydrous DMSO to the tube containing the Compound X powder.

-

Cap the tube tightly and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. A brief sonication step may aid in dissolution if necessary.

-

-

Sterilization (Optional but Recommended):

-

Aliquoting and Storage:

-

Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile polypropylene tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[6]

-

Store the aliquots at -20°C or -80°C, protected from light.

-

Protocol 2: Treatment of Cultured Cells with Compound X

This protocol outlines the steps for treating adherent cells in a 96-well plate with Compound X.

Materials:

-

Cultured cells in a 96-well plate (e.g., at 70-80% confluency)

-

Complete cell culture medium, pre-warmed to 37°C

-

10 mM stock solution of Compound X in DMSO

-

Sterile phosphate-buffered saline (PBS)

-

Pipettes and sterile filter tips

Procedure:

-

Prepare Serial Dilutions (if necessary):

-

If a dose-response experiment is planned, prepare serial dilutions of the 10 mM stock solution in sterile DMSO. For example, to get a 1 mM stock, dilute the 10 mM stock 1:10 in DMSO.

-

-

Prepare Working Solutions in Culture Medium:

-

For a final concentration of 10 µM of Compound X in a final well volume of 100 µL, a 1:1000 dilution of the 10 mM stock is required.

-

To achieve this, you can add 0.1 µL of the 10 mM stock to 100 µL of pre-warmed complete culture medium. To ensure accurate pipetting, it is often better to perform an intermediate dilution. For example, dilute the 10 mM stock 1:100 in culture medium to create a 100X working solution (100 µM). Then, add 1 µL of this 100X solution to each well containing 99 µL of medium.

-

Important: Always add the DMSO stock solution to the culture medium and mix immediately to prevent precipitation of the compound.[4]

-

-

Cell Treatment:

-

Aspirate the old medium from the wells of the 96-well plate containing the cells.

-

Gently wash the cells once with pre-warmed PBS.

-

Aspirate the PBS.

-

Add the prepared culture medium containing the desired concentration of Compound X to each well.

-

Include a vehicle control group of cells treated with the same final concentration of DMSO (e.g., 0.1%) in the culture medium without the compound.

-

-

Incubation:

-

Return the plate to the incubator (37°C, 5% CO2) and incubate for the desired treatment duration.

-

-

Downstream Analysis:

-

After the incubation period, proceed with the planned downstream assays (e.g., cell viability assay, western blotting, gene expression analysis).

-

Visualizations

Experimental Workflow

Workflow for preparing and using a DMSO-soluble compound in cell culture.

Illustrative Signaling Pathway

This diagram illustrates a hypothetical signaling pathway that could be investigated using a compound like "Compound X". For instance, if "Compound X" is a kinase inhibitor.

Hypothetical signaling pathway inhibited by "Compound X".

References

- 1. ptacts.uspto.gov [ptacts.uspto.gov]

- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 3. diva-portal.org [diva-portal.org]

- 4. researchgate.net [researchgate.net]

- 5. Effect of DMSO concentration, cell density and needle gauge on the viability of cryopreserved cells in three dimensional hyaluronan hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.stemcell.com [cdn.stemcell.com]

- 7. yeasenbio.com [yeasenbio.com]

- 8. thco.com.tw [thco.com.tw]

- 9. himedialabs.com [himedialabs.com]

Experimental Guide for Utilizing PS423 in Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

PS423 is a cell-permeable prodrug of the allosteric PDK1 activator PS210. In cellular contexts, this compound functions as a substrate-selective inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1). By binding to the PIF-pocket, an allosteric docking site on the PDK1 kinase domain, this compound specifically blocks the phosphorylation of substrates that require this docking site for their interaction with PDK1, such as p70 S6 Kinase (S6K). Notably, the phosphorylation of other PDK1 substrates, like AKT/PKB, which do not rely on the PIF-pocket for their interaction, remains unaffected.[1][2] This substrate-selective inhibition makes this compound a valuable tool for dissecting specific PDK1 signaling pathways.

This document provides detailed application notes and protocols for the use of this compound in both biochemical and cell-based kinase assays to study the PDK1-S6K signaling axis.

Mechanism of Action

This compound is a prodrug that is intracellularly converted to its active form, PS210. PS210 binds to the PIF-pocket of PDK1, a hydrophobic cleft distinct from the ATP-binding site. For certain substrates like S6K, binding to the PIF-pocket is a prerequisite for their efficient phosphorylation by PDK1. By occupying this pocket, PS210 (derived from this compound) prevents the docking of S6K, thereby selectively inhibiting its phosphorylation and subsequent activation.

Figure 1: Mechanism of this compound action in cells.

Data Presentation

| Compound | Target Kinase | Substrate | Assay Type | IC50 | Reference |

| This compound | PDK1 | S6K | Cell-based | User Determined | N/A |

| This compound | PDK1 | AKT | Cell-based | > High µM (expected) | N/A |

| Control Inhibitor (e.g., Wortmannin) | PI3K (upstream of PDK1) | S6K | Cell-based | ~45 nM | [3] |

Experimental Protocols

Biochemical Kinase Assay: PDK1-Mediated S6K Phosphorylation

This protocol provides a framework for an in vitro kinase assay to assess the direct inhibitory effect of the active form of this compound (PS210) on PDK1-mediated S6K phosphorylation.

Materials:

-

Recombinant active PDK1

-

Recombinant inactive S6K1

-

PS210 (active form of this compound)

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

-

White, opaque 96-well or 384-well plates

Procedure:

-

Prepare PS210 dilutions: Prepare a serial dilution of PS210 in DMSO. Then, dilute further in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

-

Set up the kinase reaction: In a 96-well plate, combine the following components:

-

Kinase Assay Buffer

-

Recombinant PDK1 (concentration to be optimized)

-

Recombinant S6K1 (concentration to be optimized)

-

PS210 at various concentrations (or DMSO for control)

-

-

Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.

-

Initiate the reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km of PDK1 for ATP.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The reaction time should be within the linear range of the assay.

-

Detect ADP formation: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ Reagent, incubating, and then adding the Kinase Detection Reagent.

-

Measure luminescence: Read the luminescence on a plate reader.

-

Data analysis: Calculate the percentage of inhibition for each PS210 concentration compared to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Figure 2: Workflow for the biochemical kinase assay.

Cell-Based Kinase Assay: Inhibition of S6K Phosphorylation

This protocol describes a method to evaluate the efficacy of this compound in inhibiting the phosphorylation of endogenous S6K in a cellular context.

Materials:

-

Human cell line (e.g., HEK293, MCF-7)

-

Complete cell culture medium

-

This compound

-

Serum (e.g., Fetal Bovine Serum - FBS) or a growth factor (e.g., Insulin-like Growth Factor-1 - IGF-1) to stimulate the pathway

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-S6K (Thr389), anti-total S6K, anti-phospho-AKT (Ser473), anti-total AKT

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

-

Protein electrophoresis and blotting equipment

Procedure:

-

Cell Culture: Plate cells in 6-well plates and grow to 70-80% confluency.

-

Serum Starvation: Replace the growth medium with serum-free medium and incubate for 16-24 hours.

-

Inhibitor Treatment: Treat the cells with various concentrations of this compound (a suggested starting range is 1-50 µM) or DMSO (vehicle control) for a predetermined time (e.g., 1-4 hours).

-

Stimulation: Stimulate the cells with serum (e.g., 20% FBS) or a growth factor (e.g., 100 ng/mL IGF-1) for 20-30 minutes to activate the PDK1-S6K pathway.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phospho-S6K, total S6K, phospho-AKT, and total AKT.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities for the phosphorylated proteins and normalize them to the corresponding total protein levels. Compare the levels of phosphorylation in this compound-treated cells to the stimulated control to determine the extent of inhibition.

Figure 3: Workflow for the cell-based kinase assay.

Solubility and Stability

Information on the aqueous solubility and stability of this compound is limited. It is recommended to prepare fresh stock solutions in a suitable organic solvent like DMSO and to perform dilutions into aqueous assay buffers immediately before use. To ensure the compound remains in solution during the assay, it is advisable to keep the final concentration of the organic solvent low (typically ≤1%). A preliminary solubility test in the specific kinase assay buffer is recommended.

Conclusion

This compound is a valuable pharmacological tool for the substrate-selective inhibition of PDK1. The protocols provided herein offer a comprehensive guide for researchers to investigate the effects of this compound on the PDK1-S6K signaling pathway in both biochemical and cellular systems. These assays can be adapted for various applications, including compound screening, target validation, and mechanistic studies in drug discovery and development.

References

- 1. medkoo.com [medkoo.com]

- 2. Substrate-selective inhibition of protein kinase PDK1 by small compounds that bind to the PIF-pocket allosteric docking site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective inhibition of p70 S6 kinase activation by phosphatidylinositol 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: Methodology for Assessing PS423 Efficacy in Xenograft Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models are foundational tools in preclinical oncology for evaluating the efficacy of novel therapeutic agents.[1][2][3][4] These in vivo models, which involve transplanting human tumor tissue or cell lines into immunodeficient mice, provide a platform to study drug response in a physiological context.[1][5][6] This document provides a detailed methodology for assessing the anti-tumor efficacy of PS423, a hypothetical small molecule inhibitor targeting the PI3K/Akt signaling pathway, a critical cascade regulating cell proliferation, survival, and growth.[7][8][9] The protocols outlined herein cover xenograft establishment, treatment administration, tumor growth monitoring, and pharmacodynamic analyses, including Western Blot, TUNEL, and Immunohistochemistry (IHC) assays.

Overall Experimental Workflow

The assessment of this compound efficacy follows a structured workflow, from model establishment to terminal endpoint analysis. This process ensures robust and reproducible data collection for evaluating the therapeutic potential of the compound.

Hypothetical Signaling Pathway: this compound Inhibition of PI3K/Akt

This compound is designed to inhibit the PI3K/Akt pathway, which is frequently dysregulated in cancer, promoting cell survival and proliferation. By blocking this pathway, this compound is hypothesized to induce apoptosis and halt tumor growth.

Experimental Protocols

Xenograft Model Establishment and Treatment

This protocol details the subcutaneous implantation of human cancer cells and subsequent treatment with this compound.

-

Cell Culture: Culture human cancer cells (e.g., A549, HT29) under standard conditions. Harvest cells during the logarithmic growth phase.

-

Cell Preparation: Resuspend harvested cells in a 1:1 mixture of serum-free medium and Matrigel at a final concentration of 5x10⁶ cells per 100 µL. Keep on ice.[10]

-

Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of 6-8 week old immunodeficient mice (e.g., female NSG or athymic nude mice).[6][11][12]

-

Tumor Monitoring: Once tumors are palpable, measure them 2-3 times per week using digital calipers.[11][13][14]

-

Randomization: When average tumor volumes reach 100-200 mm³, randomize mice into treatment groups (e.g., n=8-10 mice per group).[11][12]

-

Group 1: Vehicle control (e.g., 10% DMSO, 40% PEG300, 50% Saline)

-

Group 2: this compound (e.g., 50 mg/kg, daily via oral gavage)

-

-

Treatment Administration: Administer the vehicle or this compound according to the predetermined schedule (e.g., for 21 days).

-

Endpoint: Continue treatment and monitoring until tumors in the control group reach the protocol-defined endpoint (e.g., 1500 mm³) or the animal's health deteriorates.[14]

Tumor Volume and Body Weight Measurement

Regular monitoring is critical for assessing efficacy and toxicity.

-

Animal Health: Monitor mice daily for clinical signs of distress.

-

Body Weight: Record the body weight of each mouse 2-3 times per week.[13] Significant weight loss (>15-20%) may indicate toxicity.

-

Tumor Measurement: Using digital calipers, measure the length (longest diameter) and width (perpendicular diameter) of the tumor.[13][15]

-

Volume Calculation: Calculate tumor volume using the modified ellipsoid formula: Volume = 1/2 (Length × Width²) .[13][14]

Western Blot Analysis of Tumor Lysates

This protocol is for assessing the effect of this compound on the PI3K/Akt signaling pathway in tumor tissue.[16][17]

-

Tumor Homogenization: At the study endpoint, excise tumors and immediately snap-freeze a portion in liquid nitrogen. For protein extraction, homogenize the frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.[16][18]

-

Lysate Preparation: Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.[17] Collect the supernatant (protein lysate).

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[16][17]

-

Sample Preparation: Normalize protein concentrations for all samples. Add 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[17]

-

SDS-PAGE: Load 20-40 µg of protein per lane onto a polyacrylamide gel. Run the gel until adequate separation is achieved.[17]

-

Protein Transfer: Transfer separated proteins to a PVDF membrane.[16][17]

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-GAPDH) overnight at 4°C.[16]

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and capture the signal with an imaging system.[17] Quantify band intensity using densitometry software.

TUNEL Assay for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[19][20][21]

-

Tissue Preparation: At the study endpoint, fix excised tumor tissue in 10% neutral buffered formalin and embed in paraffin (FFPE). Cut 4-6 µm thick sections onto charged slides.[22][23]

-

Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to deionized water.[23]

-

Permeabilization: Incubate sections with Proteinase K (20 µg/mL) for 15-20 minutes at room temperature to allow enzyme access to the nucleus.[20][22]

-